ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate
Description
Ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate is a heterocyclic compound featuring a 4-membered azetidine ring fused with a 5-methyl-1,2-oxazole moiety via a carbonyl linkage. The azetidine ring is further connected to an ethyl acetate group through a formamido bridge.
Properties
IUPAC Name |
ethyl 2-[[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-3-20-11(17)5-14-12(18)9-6-16(7-9)13(19)10-4-8(2)21-15-10/h4,9H,3,5-7H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBZHAOSRGTLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of “ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate” are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has gained significant interest in medicinal chemistry. Oxazole derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets in the cell.
Mode of Action
These could include binding to enzymes or receptors, disrupting their normal function, and leading to changes in cellular processes.
Biochemical Pathways
Oxazole derivatives have been found to interfere with various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolism.
Pharmacokinetics
The presence of the ethyl ester group may enhance its lipophilicity, potentially improving its absorption and distribution within the body.
Result of Action
Some oxazole derivatives have been found to exhibit antimicrobial, anti-biofilm, and cytotoxic activities. Therefore, it’s possible that this compound may have similar effects.
Biological Activity
Ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which includes an azetidine ring and an oxazole moiety. The chemical formula is represented as , with a molecular weight of 258.25 g/mol.
The biological activity of this compound primarily involves:
- Antimicrobial Activity : Studies have shown that compounds containing oxazole rings exhibit significant antimicrobial properties. The presence of the azetidine ring may enhance the interaction with microbial targets, leading to effective inhibition of growth.
- Anticancer Potential : Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
In Vitro Studies
A study conducted by Baraldi et al. (1982) investigated the antimicrobial properties of related oxazole derivatives. The results indicated that these compounds showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
In Vivo Studies
In vivo studies have demonstrated the anticancer effects of similar compounds in animal models. For instance, a derivative with a comparable structure was tested on mice with induced tumors, resulting in a significant reduction in tumor size and increased survival rates .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The compound’s unique combination of azetidine, oxazole, and ester groups distinguishes it from related heterocyclic esters. Key comparisons include:
Table 1: Structural Comparison of Heterocyclic Esters
Key Observations :
Key Observations :
- The target compound likely employs amide coupling agents (e.g., carbodiimides) for azetidine-oxazole linkage, whereas thiadiazole derivatives () rely on nucleophilic substitution.
- Solvent choice (DMF in and ) is critical for polar intermediates, but azetidine’s ring strain may necessitate milder conditions to prevent decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
